2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline is an organic compound characterized by a complex structure that includes a tetrazole ring, a cyclopentyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where a cyclopentyl magnesium bromide reacts with a suitable electrophile.
Coupling with Aniline: The final step involves coupling the tetrazole-cyclopentyl intermediate with 2-methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the tetrazole ring, which is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. The tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of 2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The tetrazole ring might mimic the action of carboxylic acids, binding to active sites and altering enzyme function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline: Similar structure but with a different position of the methyl group on the phenyl ring.
2-methyl-N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline: Chlorine substituent instead of a methyl group on the phenyl ring.
2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline: Cyclohexyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of 2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a tetrazole ring and a cyclopentyl group attached to an aniline moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23N5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-methyl-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-15-8-7-10-17(14-15)25-19(22-23-24-25)20(12-5-6-13-20)21-18-11-4-3-9-16(18)2/h3-4,7-11,14,21H,5-6,12-13H2,1-2H3 |
InChI Key |
FQCRSKWGYKDFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4C |
Origin of Product |
United States |
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